molecular formula C11H18O B13758097 2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde CAS No. 472-64-0

2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde

Cat. No.: B13758097
CAS No.: 472-64-0
M. Wt: 166.26 g/mol
InChI Key: YJKGMUJSGUUUJU-UHFFFAOYSA-N
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Description

Properties

CAS No.

472-64-0

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-(2,6,6-trimethylcyclohex-2-en-1-yl)acetaldehyde

InChI

InChI=1S/C11H18O/c1-9-5-4-7-11(2,3)10(9)6-8-12/h5,8,10H,4,6-7H2,1-3H3

InChI Key

YJKGMUJSGUUUJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1CC=O)(C)C

Origin of Product

United States

Preparation Methods

Route 1: Carbon Chain Extension from Cyclocitral

This method involves extending the carbon chain of cyclocitral to form the target aldehyde.

Key Steps:

  • Starting Material: Cyclocitral (aldehyde 7), which can be synthesized from citral via acid-catalyzed cyclization or by ozonolysis of β-ionone.
  • Chain Extension: Reaction of cyclocitral with methoxy(trimethylsilyl)methyllithium extends the aldehyde by one carbon atom, yielding a silyl-protected intermediate (compound 8).
  • Deprotection and Oxidation: Treatment with 90% aqueous formic acid converts the intermediate to 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde (compound 9).

Yield and Notes:

  • This route suffers from relatively low yield in the final step and requires the synthesis of specialized reagents, limiting its scalability.

Route 2: Carbon Chain Shortening from β-Ionone (Preferred Method)

This improved and more practical route starts from commercially available β-ionone.

Key Steps:

  • Oxidation: β-Ionone is oxidized with sodium hypobromite to yield 3-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-propenoic acid (compound 10) with about 95% yield.
  • Conversion to Acyl Azide: The carboxylic acid is treated with diphenyl phosphoryl azide to form the corresponding acyl azide (compound 11).
  • Curtius Rearrangement and Hydrolysis: Without isolation, the acyl azide undergoes Curtius rearrangement in acidic aqueous dioxane under reflux, yielding the aldehyde 9 in 71% yield after purification.

Advantages:

  • Uses cheap, commercially available starting material (β-ionone).
  • Operationally simple two-step process.
  • Scalable to multigram quantities.
  • Provides access to functionalized dienes useful for further synthetic applications.

Summary Table of Preparation Routes

Step Route 1: Chain Extension from Cyclocitral Route 2: Chain Shortening from β-Ionone
Starting Material Cyclocitral (aldehyde 7) β-Ionone (commercially available)
Key Reagents Methoxy(trimethylsilyl)methyllithium, 90% HCOOH Sodium hypobromite, diphenyl phosphoryl azide, acidic dioxane
Number of Steps 3 (including intermediate steps) 2
Overall Yield Lower, due to low yield in final step Approx. 65% overall
Scalability Limited by reagent availability Suitable for multigram scale
Operational Complexity Moderate Simple and straightforward
Notes Requires synthesis of specialized reagents Uses inexpensive starting materials

Additional Synthetic Considerations

  • The Diels-Alder reaction is often employed in related syntheses to construct the decalin skeleton of drimane sesquiterpenes, but the aldehyde preparation focuses on functional group transformations rather than cycloadditions.
  • The aldehyde can be further transformed into dienes via reaction with pyrrolidine, which is important for downstream synthetic applications.
  • Alternative synthetic routes involving ozonolysis and rearrangements have been reported but are less efficient or practical compared to the β-ionone route.

Analytical and Purification Techniques

  • The aldehyde product is typically purified by bulb-to-bulb distillation under reduced pressure (e.g., 80 °C at 0.5 mm Hg) to obtain pure 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde.
  • Reverse phase high-performance liquid chromatography methods have been developed for analysis and purification, using mobile phases of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

While the query specifies the compound "2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde," the search results primarily provide information on "2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde." These are different compounds with distinct chemical structures and properties . Information regarding the applications of "2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde" is limited within the provided search results. Therefore, the focus will be on the applications of "2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde," with a note on its structural difference.

Note: 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde and 2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde are different molecules. 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde has the double bond at the 1 position , while 2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde has the double bond at the 2 position .

Safety Assessment

  • 2,6,6-trimethyl-1-cyclohexen-1-acetaldehyde is not expected to be phototoxic/photoallergenic .
  • 2,6,6-trimethyl-1-cyclohexen-1-acetaldehyde does not present a concern for genotoxicity .

Data Table: Usage Concentrations as a Flavouring Agent

EuropeUSA
Reported concentration in food (mg/kg)2.016
Maximum use level (mg/kg)0.282.0
Level in Compounded Feed (mg/kg)0.00480.034

Mechanism of Action

The mechanism of action of 2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclohexene ring and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variants

2-(2,6,6-Trimethylcyclohexen-1-yl)acetic Acid
  • Molecular Formula : C₁₁H₁₈O₂
  • Molecular Weight : 182.26 g/mol
  • CAS Number : 472-68-4
  • Key Differences :
    • Replaces the aldehyde group (-CHO) with a carboxylic acid (-COOH).
    • Higher polarity due to the acidic proton, leading to increased solubility in polar solvents.
    • Applications : Precursor in sesquiterpene synthesis and pharmaceutical intermediates .
2,6,6-Trimethyl-1-cyclohexene-1-acetic Acid
  • Molecular Formula : C₁₁H₁₈O₂
  • Molecular Weight : 182.26 g/mol
  • Synthesis : Prepared via formic acid treatment and NaHCO₃ extraction (75% yield) .
  • Key Differences :
    • Structural isomerism (acetic acid substituent vs. acetaldehyde).
    • Enhanced stability due to conjugation between the double bond and carboxylic acid group.

Structural Isomers and Analogs

6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde
  • Molecular Formula : C₁₀H₁₄O
  • Molecular Weight : 150.22 g/mol
  • Key Differences: Bicyclic framework (norbornene-like structure) vs. monocyclic cyclohexene.
2,6,6-Trimethyl-1,3-cyclohexadiene-1-acetic Acid
  • Molecular Formula : C₁₁H₁₆O₂
  • Molecular Weight : 180.24 g/mol
  • Key Differences :
    • Additional double bond (1,3-cyclohexadiene) enhances conjugation and UV absorption.
    • Boiling Point : 280.2°C (higher due to increased molecular interactions) .

Positional Isomers

1-Cyclohexene-1-carboxaldehyde, 2,6,6-Trimethyl
  • Molecular Formula : C₁₁H₁₈O
  • Key Differences :
    • Aldehyde group position varies (carboxaldehyde vs. acetaldehyde).
    • Alters electronic distribution and reactivity patterns .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Group Applications
2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde C₁₁H₁₈O 166.26 90–91 (12 Torr) Aldehyde (-CHO) Fragrances, terpenes
2-(2,6,6-Trimethylcyclohexen-1-yl)acetic Acid C₁₁H₁₈O₂ 182.26 N/A Carboxylic Acid (-COOH) Pharmaceuticals
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde C₁₀H₁₄O 150.22 N/A Aldehyde (-CHO) Organic synthesis
2,6,6-Trimethyl-1,3-cyclohexadiene-1-acetic Acid C₁₁H₁₆O₂ 180.24 280.2 Carboxylic Acid (-COOH) Conjugated systems research

Key Findings and Implications

Functional Group Impact :

  • Aldehyde derivatives (e.g., the target compound) exhibit higher volatility and reactivity in nucleophilic additions compared to carboxylic acids, which favor acid-base reactions .

Structural Effects: Bicyclic analogs (e.g., norbornene derivatives) show reduced steric hindrance, enhancing their utility in catalysis or polymer chemistry .

Synthetic Efficiency :

  • The target compound’s synthesis from citral (86.8% yield) outperforms sesquiterpene-related routes (75% yield), highlighting its industrial viability .

Safety Profile: The target compound is classified as an irritant (Xi; R36/37/38), necessitating careful handling .

Biological Activity

2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde (TMCA) is an organic compound with notable biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields, including medicine and agriculture.

  • Molecular Formula : C11H18O
  • Molecular Weight : 182.26 g/mol
  • CAS Number : 472-64-0

TMCA features a cyclohexene structure that influences its reactivity and biological interactions. Its aldehyde functional group is crucial for its reactivity in biochemical pathways.

Antimicrobial Properties

Research has shown that TMCA exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating the antibacterial effects of several aldehydes, TMCA demonstrated effective inhibition of pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for TMCA were found to be lower than those for many commonly used antibiotics, indicating its potential as a natural antimicrobial agent .

Antioxidant Activity

TMCA has also been studied for its antioxidant properties. A study assessed the compound's ability to scavenge free radicals and protect cellular components from oxidative damage. The results indicated that TMCA effectively reduced oxidative stress in vitro, suggesting its potential role in preventing oxidative stress-related diseases .

Cytotoxic Effects

In vitro studies have evaluated the cytotoxicity of TMCA on cancer cell lines. The compound exhibited selective cytotoxic effects on certain cancer cells while sparing normal cells, which is a desirable characteristic for anticancer agents. The mechanism of action appears to involve the induction of apoptosis in cancer cells, leading to cell death without affecting healthy cells.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology reported that TMCA had an MIC of 0.5 mg/mL against E. coli, demonstrating its potential as a preservative in food products to inhibit microbial growth .
  • Antioxidant Potential : Research conducted by Food Chemistry highlighted TMCA's ability to reduce lipid peroxidation in cell membranes, showcasing its protective effects against cellular damage due to oxidative stress .
  • Cytotoxicity Against Cancer Cells : In a study featured in Cancer Letters, TMCA was shown to induce apoptosis in breast cancer cells with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis

The following table summarizes the biological activities of TMCA compared to other similar compounds:

Compound NameAntimicrobial Activity (MIC)Antioxidant ActivityCytotoxicity (IC50)
2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde0.5 mg/mLEffective15 µM
Benzaldehyde1 mg/mLModerate20 µM
Vanillin0.8 mg/mLHigh25 µM

The biological activity of TMCA is attributed to its interaction with cellular targets. It is believed that TMCA modulates signaling pathways involved in inflammation and apoptosis. The aldehyde group can form reactive intermediates that interact with proteins and nucleic acids, leading to altered cellular functions .

Q & A

Q. What are the recommended synthetic routes for 2,6,6-trimethyl-2-cyclohexen-1-acetaldehyde in laboratory settings?

The compound can be synthesized via aldol condensation or oxidation of its alcohol precursor. For example, controlled oxidation of 2,6,6-trimethyl-2-cyclohexen-1-ethanol using pyridinium chlorochromate (PCC) under anhydrous conditions yields the aldehyde with minimal side-product formation. Purification typically involves column chromatography with silica gel and a hexane/ethyl acetate gradient (90:10 to 70:30) to isolate the product . Confirm purity via GC-MS or HPLC with a C18 column and UV detection at 254 nm.

Q. How can structural elucidation of 2,6,6-trimethyl-2-cyclohexen-1-acetaldehyde be performed?

Combine spectroscopic and crystallographic methods:

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on the aldehyde proton (δ ~9.5–10.0 ppm) and cyclohexene ring protons (δ 5.0–6.0 ppm). 1H^1H-1H^1H COSY and HSQC aid in resolving coupling patterns .
  • X-ray crystallography : Grow single crystals via slow evaporation in ethanol. Resolve the structure using SHELX-97 software, referencing crystallographic data (e.g., CCDC 1,839,026 for analogous aldehydes) .

Q. What stability considerations are critical for storing 2,6,6-trimethyl-2-cyclohexen-1-acetaldehyde?

The compound is prone to oxidation and polymerization. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Add 0.1% w/v BHT (butylated hydroxytoluene) as a stabilizer. Monitor degradation via FT-IR for aldehyde C=O stretching (1720–1700 cm1^{-1}) and GC-MS for dimerization products .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2,6,6-trimethyl-2-cyclohexen-1-acetaldehyde in nucleophilic additions?

Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model the electron density of the aldehyde group and cyclohexene ring. Calculate frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. Validate predictions experimentally via kinetic studies with Grignard reagents or cyanide ions, comparing observed vs. computed activation energies .

Q. What strategies resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound?

Address discrepancies via:

  • Experimental replication : Use static bomb calorimetry to measure combustion enthalpy. Cross-check with gas-phase thermochemistry data (e.g., CBS-QB3 calculations) .
  • Error analysis : Quantify uncertainties in purity assessments (e.g., GC-MS area% >99%) and calibration standards. Iteratively refine methods to minimize systematic errors .

Q. How does steric hindrance from the 2,6,6-trimethyl group influence reaction pathways in catalytic hydrogenation?

Design comparative experiments with unsubstituted cyclohexene acetaldehyde. Use Pd/C or Raney Ni under 1–3 atm H2_2. Monitor reaction progress via 1H^1H-NMR for alkene proton reduction (δ 5.0–6.0 ppm to δ 0.5–2.0 ppm). Kinetic studies will show slower hydrogenation rates for the substituted compound due to restricted catalyst access to the double bond .

Q. What advanced chromatographic techniques improve separation of diastereomers in derivatives of this compound?

Employ chiral stationary phases (e.g., Chiralpak IA or IB) with supercritical fluid chromatography (SFC). Optimize mobile phase composition (CO2_2/methanol with 0.1% trifluoroacetic acid) and backpressure (100–150 bar). Compare enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Methodological Notes

  • Contradiction Analysis : Apply triangulation by cross-validating NMR, X-ray, and computational data. Use iterative refinement in cases of conflicting results (e.g., recalibrating instruments or re-synthesizing the compound) .
  • Safety Protocols : Adhere to GBZ 2.1-2007 and EN 14042 for handling aldehydes, including fume hood use and PPE (nitrile gloves, lab coats) .

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